(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid

Catalog No.
S2895726
CAS No.
292641-18-0
M.F
C16H14O5
M. Wt
286.283
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}pro...

CAS Number

292641-18-0

Product Name

(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid

IUPAC Name

(E)-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoic acid

Molecular Formula

C16H14O5

Molecular Weight

286.283

InChI

InChI=1S/C16H14O5/c1-2-20-16(19)12-5-3-11(4-6-12)14-9-7-13(21-14)8-10-15(17)18/h3-10H,2H2,1H3,(H,17,18)/b10-8+

InChI Key

PZZUPCPRLFUZQM-CSKARUKUSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)O

Solubility

not available

(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid is a complex organic compound characterized by a furan ring, an ethoxycarbonyl group, and a prop-2-enoic acid structure. Its molecular formula is C16H14O4C_{16}H_{14}O_{4} with a molecular weight of approximately 286.28 g/mol. The compound features a unique arrangement of functional groups that contribute to its potential biological and chemical properties.

Typical of carboxylic acids and compounds containing furan rings. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide.
  • Electrophilic Aromatic Substitution: The phenyl group can undergo substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Preliminary studies suggest that (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid may exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with furan rings often display antioxidant capabilities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation, making them candidates for therapeutic applications in inflammatory diseases.

Further research is necessary to fully elucidate its biological mechanisms and efficacy.

The synthesis of (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Ethoxycarbonyl Group: This step usually involves the reaction of a phenolic compound with ethyl chloroformate or similar reagents.
  • Coupling Reactions: The final product is formed by coupling the furan derivative with the prop-2-enoic acid moiety, often utilizing coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods allow for the controlled synthesis of the target compound while maintaining high yields.

(2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid has potential applications in several fields:

  • Pharmaceutical Industry: Due to its possible anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents.
  • Material Science: The compound could be utilized in the development of new materials with specific electronic or optical properties due to its unique structure.

The exploration of these applications is ongoing.

Interaction studies involving (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid focus on its binding affinity and activity against various biological targets. Preliminary data suggest interactions with:

  • Enzymes: Potential inhibition or modulation of enzyme activities related to inflammation and oxidative stress.
  • Receptors: Possible binding to receptors involved in pain and inflammatory pathways.

These studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
3-(4-methoxycarbonylfuran-2-yl)propanoic acidC9H8O5C_{9}H_{8}O_{5}Contains a methoxycarbonyl group
3-(4-carbamoylphenyl)furan-2-carboxylic acidC14H11NO4C_{14}H_{11}NO_{4}Features a carbamoyl group
5-(4-methylphenyl)furan-2-carboxylic acidC13H12O3C_{13}H_{12}O_{3}Has a methyl substitution on the phenyl ring

Uniqueness

The uniqueness of (2E)-3-{5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid lies in its specific combination of an ethoxycarbonyl group attached to a phenyl ring and a furan moiety, which may impart distinct chemical reactivity and biological activity compared to other similar compounds. This structural arrangement could lead to novel interactions and applications not found in other derivatives.

XLogP3

2.9

Dates

Modify: 2023-08-17

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